molecular formula C15H23ClN2O B12412360 Milnacipran-d5 ((1S-cis) hydrochloride)

Milnacipran-d5 ((1S-cis) hydrochloride)

Cat. No.: B12412360
M. Wt: 287.84 g/mol
InChI Key: XNCDYJFPRPDERF-LQYBUWPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Milnacipran (B1663801) as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) for Research

Milnacipran is a well-characterized dual reuptake inhibitor of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). nih.govresearchgate.net Unlike other SNRIs such as venlafaxine or duloxetine, which show a higher selectivity for the serotonin transporter, milnacipran exhibits a more balanced affinity for both serotonin and norepinephrine transporters. nih.govresearchgate.net Some studies suggest it may even have a slightly greater potency for norepinephrine reuptake. nih.govnih.govresearchgate.net This balanced neurochemical profile makes it a valuable tool in research for investigating the roles of both neurotransmitter systems in various physiological and pathological processes. nih.govnih.gov

The mechanism of action of milnacipran involves blocking the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. patsnap.comdroracle.ai This dual action is believed to be central to its effects and provides a basis for its use in research models of depression and chronic pain conditions like fibromyalgia. nih.govdrugbank.combioworld.com Research using milnacipran helps to explore the intricate involvement of 5-HT and NE in descending inhibitory pain pathways. nih.govdrugbank.com Furthermore, its minimal influence on cytochrome P450 metabolism reduces the likelihood of drug-drug interactions, simplifying its application in preclinical studies involving multiple compounds.

Table 1: Comparative Potency of Common SNRIs

Compound Serotonin (5-HT) Reuptake Inhibition Norepinephrine (NE) Reuptake Inhibition Potency Ratio (NE:5-HT)
Milnacipran Moderate High ~1.6:1 to 2.2:1 nih.gov
Venlafaxine High Moderate ~1:30 nih.gov
Duloxetine High Moderate ~1:10 nih.gov

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling, the process of selectively replacing hydrogen atoms (protium) with their stable, heavier isotope deuterium (²H or D), is a powerful technique in pharmaceutical research. nih.govmusechem.com This subtle molecular modification, where a neutron is added to the hydrogen nucleus, effectively doubles the atom's mass without altering its fundamental chemical properties. wikipedia.org The primary rationale for this substitution lies in the "kinetic isotope effect" (KIE). portico.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break in chemical reactions. musechem.comwikipedia.org This increased stability has profound implications for research applications. musechem.com

One of the most widespread applications of deuterium labeling is in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com Deuterated compounds, such as Milnacipran-d5, serve as ideal internal standards for these assays. clearsynth.comveeprho.com An internal standard is a compound with very similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before processing. scispace.com

Because the deuterated standard is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. scispace.comcerilliant.comacanthusresearch.com However, due to its higher mass, it is easily distinguishable from the analyte by the detector. acanthusresearch.com By comparing the detector response of the analyte to that of the known quantity of the deuterated internal standard, researchers can correct for variability during sample preparation and analysis, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue. clearsynth.comcerilliant.com This method is crucial for reliable therapeutic drug monitoring and pharmacokinetic studies. clearsynth.comveeprho.com

The kinetic isotope effect is particularly relevant in studying how drugs are absorbed, distributed, metabolized, and excreted (ADME). musechem.comclearsynth.com Many drug metabolism pathways, especially those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-limiting step. portico.orgnih.govnih.gov By replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of that specific metabolic reaction can be significantly slowed. nih.govnih.gov

This "metabolic switching" allows researchers to:

Elucidate Metabolic Pathways: By observing how deuteration at different positions on a molecule alters the formation of various metabolites, researchers can map the primary sites of metabolism. nih.govnih.govresearchgate.net

Reduce Metabolic Toxicity: In some cases, drug toxicity is caused by the formation of reactive metabolites. Deuteration can be used as a research strategy to redirect metabolism away from these toxic pathways, thereby investigating mechanisms of toxicity. nih.govresearchgate.net

Overview of Milnacipran-d5 ((1S-cis) hydrochloride) as a Research Probe

Milnacipran-d5 ((1S-cis) hydrochloride) is the deuterated analogue of Milnacipran, specifically the (1S, 2R)-enantiomer, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. veeprho.comcaymanchem.com Its primary and most critical application in research is as an internal standard for the quantification of milnacipran in biological samples via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). veeprho.comcaymanchem.com

The stability of the deuterium labels on the aromatic ring prevents their exchange with protons from solvents or biological matrices, ensuring the integrity of the standard throughout the analytical process. acanthusresearch.com Its use has been integral to the development of sensitive and robust bioanalytical methods for determining milnacipran concentrations in human and animal plasma, which are essential for conducting pharmacokinetic studies. iosrjournals.orgresearchgate.net By enabling precise measurement, Milnacipran-d5 allows researchers to accurately characterize the absorption, distribution, metabolism, and excretion of its non-deuterated counterpart, providing foundational data for further preclinical and clinical investigations. veeprho.comcaymanchem.com

Table 2: Chemical Information for Milnacipran-d5 ((1S-cis) hydrochloride)

Property Value
Formal Name (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(phenyl-d5)cyclopropane-1-carboxamide, monohydrochloride caymanchem.com
Molecular Formula C₁₅H₁₇D₅N₂O • HCl caymanchem.com
Primary Application Internal standard for GC- or LC-MS quantification of Milnacipran caymanchem.com
Isotopic Purity Typically ≥99% deuterated forms (d1-d5) caymanchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

287.84 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i5D,6D,7D,8D,9D;

InChI Key

XNCDYJFPRPDERF-LQYBUWPNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]2(C[C@H]2CN)C(=O)N(CC)CC)[2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for Milnacipran D5 1s Cis Hydrochloride

Strategies for Deuterium (B1214612) Incorporation at Phenyl Moieties

The synthesis of Milnacipran-d5 necessitates the introduction of five deuterium atoms onto the phenyl ring. A common and effective starting point for this is the deuteration of a key precursor, phenylacetic acid. Several methods exist for the isotopic labeling of aromatic rings.

One prominent strategy involves heterogeneous catalysis. For instance, a Pt/C catalyst in combination with a deuterium source like D₂O and the presence of H₂ gas has been shown to be effective for the H-D exchange on aromatic rings. oup.comoup.com This method can achieve high levels of deuterium incorporation, with reaction conditions such as temperature influencing the efficiency of the exchange. oup.com For example, electron-rich aromatic compounds can be efficiently deuterated under relatively mild conditions. oup.com

Another powerful technique is the use of palladium catalysis for directed C-H activation. rsc.org This allows for the selective incorporation of deuterium at specific positions on the phenyl ring. For phenylacetic acid derivatives, a Pd(II)-catalyzed approach can achieve ortho-deuteration with high isotopic purity (>97%). rsc.org By selecting the appropriate directing group, the regioselectivity of the deuteration can be controlled.

Alternatively, a pre-deuterated starting material, Phenylacetic Acid-d5, is commercially available. clearsynth.com This provides a more direct route, bypassing the need for a separate deuteration step in the laboratory. The use of such a labeled precursor simplifies the initial stages of the synthesis.

Table 1: Comparison of Deuteration Strategies for Phenyl Moieties

MethodCatalyst/ReagentDeuterium SourceKey FeaturesReference
Heterogeneous CatalysisPt/CD₂O, H₂Effective for electron-rich aromatics; conditions can be tuned. oup.comoup.com
Directed C-H ActivationPd(II) catalystDeuterated solventHigh regioselectivity (e.g., ortho-deuteration). rsc.org
Pre-labeled Starting MaterialN/AN/ADirect use of commercially available Phenylacetic Acid-d5. clearsynth.com

Asymmetric Synthesis Approaches for (1S-cis) Stereoisomer

Milnacipran (B1663801) possesses two chiral centers, and the desired therapeutic activity resides in the (1S,2R) enantiomer, also referred to as levomilnacipran (B1675123). marquette.edu The "1S-cis" designation in the subject compound refers to this specific stereoisomer. Achieving a high enantiomeric excess of the (1S,2R) isomer is a critical aspect of the synthesis.

A notable approach for the asymmetric synthesis of (1S,2R)-milnacipran starts from phenylacetic acid. sigmaaldrich.com The two stereogenic centers on the cyclopropane (B1198618) ring are installed sequentially. This method provides a pathway to the desired enantiomer with high stereoselectivity.

Another strategy involves the resolution of a racemic mixture of cis-milnacipran. nih.govacs.org This can be achieved using an optically pure resolving agent, such as D-(-)-mandelic acid. The resolving agent forms diastereomeric salts with the enantiomers of milnacipran, which can then be separated by crystallization due to their different solubilities. acs.org Following separation, the desired enantiomer can be liberated from the salt.

More direct asymmetric catalytic methods have also been developed. For example, an enantioselective Simmons-Smith cyclopropanation has been employed as a key step in the synthesis of (-)-milnacipran hydrochloride. sciencemadness.org This reaction utilizes a chiral catalyst to control the stereochemical outcome of the cyclopropane ring formation.

Reductive Amination Techniques in Deuterated Milnacipran Synthesis

A crucial step in the synthesis of Milnacipran is the introduction of the aminomethyl group, which is typically achieved through reductive amination. oup.comrsc.orgnih.govresearchgate.netnih.govpvamu.edu This reaction involves the conversion of a carbonyl group, such as an aldehyde, to an amine. In the synthesis of Milnacipran, a key intermediate is a cyclopropane carboxaldehyde derivative.

The reductive amination of this aldehyde with an amine source, followed by reduction, yields the desired aminomethyl group. Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃). oup.comnih.gov The reaction conditions, such as pH and temperature, are optimized to favor the formation of the primary amine and minimize the formation of by-products. oup.comnih.gov

For the synthesis of deuterated Milnacipran, the reductive amination step would be performed on a deuterated cyclopropane carboxaldehyde intermediate, which is derived from the deuterated phenylacetic acid starting material. The principles of the reductive amination remain the same, with the deuterium atoms on the phenyl ring being carried through the reaction sequence.

Isolation and Purification Techniques for Milnacipran-d5

The isolation and purification of Milnacipran-d5 hydrochloride are critical to ensure the final product is free of impurities, including the undesired stereoisomers and any remaining starting materials or reagents. A common method for purification is crystallization. nih.govacs.org Milnacipran hydrochloride can be crystallized from a suitable solvent or solvent mixture to yield a product with high chemical and stereochemical purity.

Chromatographic techniques are also extensively used for the purification and analysis of Milnacipran. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful methods for separating milnacipran from its impurities. nih.govnih.gov Reverse-phase chromatography is often employed, with the choice of stationary phase, mobile phase, and detector optimized for the specific separation. For the analysis of deuterated compounds, these chromatographic techniques can also be used to separate the labeled compound from any non-labeled or partially labeled species. nih.gov

Table 2: Analytical Techniques for Milnacipran Purification and Analysis

TechniqueApplicationKey ParametersReference
CrystallizationIsolation and purification of the hydrochloride salt.Solvent selection, temperature control. nih.govacs.org
HPLC/UPLCSeparation of stereoisomers and chemical impurities.Column type, mobile phase composition, detector wavelength. nih.govnih.gov
Mass Spectrometry (MS)Confirmation of molecular weight and deuterium incorporation.Ionization method, mass analyzer. nih.gov
Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation of deuterium location.Deuterated solvents, specific NMR experiments. nih.govnih.gov

Stereochemical Control and Purity in Deuterated Synthesis

Ensuring the correct stereochemistry and high stereochemical purity of the final Milnacipran-d5 ((1S-cis) hydrochloride) product is paramount. The stereochemical outcome is primarily determined during the asymmetric synthesis step. The use of chiral auxiliaries, catalysts, or resolving agents is designed to produce the (1S,2R) enantiomer in high excess. sigmaaldrich.comnih.govacs.orgsciencemadness.org

The stereochemical purity of the final product is typically assessed using chiral chromatography, such as chiral HPLC. nih.gov This technique can separate the different enantiomers of milnacipran, allowing for the quantification of the desired (1S,2R) isomer and any contaminating (1R,2S) isomer.

The presence of deuterium atoms in the molecule is not expected to significantly alter the stereochemical course of the reactions. However, the analysis of the final deuterated compound requires methods that can confirm both the stereochemical purity and the extent and location of deuterium incorporation. A combination of chiral chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy is typically employed. nih.govnih.gov MS can confirm the correct mass shift corresponding to the five deuterium atoms, while NMR can provide detailed information about the specific positions of the deuterium atoms on the phenyl ring. nih.govnih.gov

Analytical Chemistry of Milnacipran D5 1s Cis Hydrochloride

Advanced Spectroscopic Characterization Techniques for Deuterated Analogs

Spectroscopic methods are indispensable for the structural elucidation and confirmation of isotopically labeled compounds like Milnacipran-d5 ((1S-cis) hydrochloride). These techniques provide direct evidence of the incorporation of deuterium (B1214612) atoms and verify the molecular integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the successful deuteration of a molecule. While proton (¹H) NMR is used to observe hydrogen nuclei, deuterium (²H) NMR can be employed to directly observe the deuterium nuclei.

In the case of Milnacipran-d5 ((1S-cis) hydrochloride), the five deuterium atoms are located on the phenyl ring. caymanchem.com A standard ¹H NMR spectrum would show the absence of signals in the aromatic region where the phenyl protons of unlabeled Milnacipran (B1663801) would typically appear. This absence is a primary indicator of successful deuteration.

Furthermore, ²H NMR spectroscopy can be utilized to provide direct evidence of the deuterium atoms. The key features of using NMR for deuterium confirmation include:

Chemical Shift: The chemical shift of deuterium is nearly identical to that of a proton in the same chemical environment.

Quadrupolar Nucleus: Deuterium has a nuclear spin of I=1, making it a quadrupolar nucleus. This results in broader resonance signals compared to protons (I=1/2) and different relaxation properties.

Carbon-Deuterium Coupling: In a ¹³C NMR spectrum, carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling, which is smaller than the corresponding C-H coupling constant. The signals for the deuterated carbons will also be of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

Solid-state ²H NMR can also be a valuable tool for studying the molecular dynamics of the deuterated phenyl ring, providing insights into its mobility within a solid matrix. sfasu.edu This technique can distinguish between static and mobile molecules, which is crucial for assessing the physical properties of the compound. sfasu.edu

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass Spectrometry (MS) is a cornerstone analytical technique for verifying the molecular weight and assessing the isotopic purity of deuterated compounds. It works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

For Milnacipran-d5 ((1S-cis) hydrochloride), MS analysis is critical for confirming that the molecular weight has increased by the expected amount due to the substitution of five hydrogen atoms (atomic mass ~1 amu) with five deuterium atoms (atomic mass ~2 amu).

Molecular Weight Verification: The monoisotopic molecular weight of unlabeled Milnacipran is 246.1732 g/mol . ebi.ac.uk The introduction of five deuterium atoms increases this mass. The formal name, (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(phenyl-d₅)cyclopropane-1-carboxamide, monohydrochloride, indicates the location of deuteration. caymanchem.com The expected molecular weight of the Milnacipran-d5 free base is approximately 251 g/mol , and the hydrochloride salt is approximately 287.8 g/mol . caymanchem.com MS analysis, particularly with high-resolution mass spectrometers (HRMS), can confirm this mass with high accuracy, distinguishing it from the unlabeled compound.

Isotopic Purity Assessment: MS is used to determine the percentage of the deuterated form relative to any remaining unlabeled (d₀) or partially deuterated (d₁, d₂, etc.) species. By examining the ion cluster in the mass spectrum, the distribution of isotopic variants can be quantified. For use as an internal standard, a high isotopic purity (typically ≥98% or ≥99%) is required to ensure accurate quantification of the target analyte. caymanchem.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern provides structural information. For Milnacipran-d5, the fragment ions containing the phenyl ring will have a mass shift corresponding to the number of deuterium atoms they retain, further confirming the location of the isotopic labels. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for unlabeled milnacipran detected a proton adduct at m/z 247.2, which fragmented to 230.3. nih.gov For Milnacipran-d10, used as an internal standard in one study, the transition was m/z 257.2→240.4, demonstrating the mass shift due to deuteration. nih.gov

Milnacipran-d5 is frequently employed as an internal standard for the quantification of Milnacipran in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), underscoring the importance of its precise mass spectrometric characterization. caymanchem.comveeprho.com

Chromatographic Method Development for Milnacipran-d5 Quantification and Purity Analysis

Chromatographic techniques are essential for separating Milnacipran-d5 from its unlabeled counterpart, potential impurities, and degradation products. These methods are routinely used for purity analysis and for quantifying the compound in various matrices.

Ultra-High Performance Liquid Chromatography (UPLC) Techniques

Ultra-High Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures than conventional HPLC. scirp.orgsemanticscholar.orgresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.

UPLC methods developed for Milnacipran are ideal for the high-throughput analysis of Milnacipran-d5, particularly for purity assessment where the separation of closely related impurities is critical. scirp.orgresearchgate.net The principles of method development are similar to HPLC, but the operational parameters are adjusted for the smaller particle size columns.

A stability-indicating UPLC method can effectively separate Milnacipran from its degradation products formed under stress conditions (e.g., acid, base, oxidation). scirp.orgsemanticscholar.orgresearchgate.net Such a method would be equally effective for Milnacipran-d5, confirming its stability and purity.

The table below details a representative UPLC method for the analysis of Milnacipran.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For polar compounds like Milnacipran, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. researchgate.net

Milnacipran-d5 is explicitly intended for use as an internal standard in GC-MS assays. caymanchem.com This involves co-injecting a known amount of the deuterated standard with the sample containing the unlabeled Milnacipran. The two compounds co-elute chromatographically but are distinguished by the mass spectrometer.

Key aspects of GC analysis for Milnacipran and its deuterated standard include:

Derivatization: Silylation is a common derivatization technique. Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to convert the primary amine group into a less polar trimethylsilyl (B98337) derivative, making the molecule suitable for GC. researchgate.net

Column: Fused silica (B1680970) capillary columns, such as a DB-5MS, are typically used for separation. mdpi.com

Detection: A Flame Ionization Detector (FID) can be used, but a Mass Spectrometer (MS) detector is preferred for its high sensitivity and selectivity. researchgate.netmdpi.com GC-MS allows for the simultaneous quantification of the analyte and confirmation of its identity based on its mass spectrum and retention time.

The use of Milnacipran-d5 as an internal standard in GC-MS methods corrects for variations in sample preparation, derivatization efficiency, and instrument response, leading to highly accurate and precise quantification of Milnacipran in complex matrices like plasma. researchgate.net

Mass Spectrometry Techniques in Tandem with Chromatography

The combination of liquid chromatography with mass spectrometry provides a powerful tool for the selective and sensitive analysis of Milnacipran-d5. This hyphenated technique leverages the separation capabilities of chromatography with the mass-resolving power of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the analysis of pharmaceutical compounds in complex biological fluids. In the context of Milnacipran and its deuterated analogues, LC-MS methods are developed to achieve efficient separation from endogenous matrix components and ensure accurate detection. bioanalysis-zone.com Chromatographic separation is often accomplished using a reversed-phase column, such as a Zorbax SB-CN (4.6 mm × 75 mm, 3.5 µm) column. researchgate.netnih.govnih.gov An isocratic mobile phase, for instance, a mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and methanol (B129727) in a 25:75 (v/v) ratio, can be employed at a flow rate of approximately 0.7 mL/min. researchgate.netnih.govnih.gov These conditions facilitate the elution of Milnacipran and its deuterated internal standard with a short retention time, typically around 1.7 minutes, allowing for rapid sample analysis. nih.gov The identity of the chromatographic peaks is confirmed by the mass spectrometer, which provides mass-to-charge ratio (m/z) information, confirming the presence of the specific compound of interest. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

For quantitative bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. researchgate.netnih.govnih.gov This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, which significantly reduces background noise and matrix interference. ojp.gov

In a typical assay, Milnacipran-d5 serves as the internal standard for the quantification of Milnacipran. nih.gov The mass spectrometer is operated in a positive ion mode, and detection is performed using an API 4200 triple quadrupole instrument or similar. nih.gov The protonated precursor ions [M+H]⁺ are identified in the first quadrupole. For a deuterated variant like Milnacipran-d10, this precursor ion appears at an m/z of 257.2. researchgate.netnih.govnih.govnih.gov This ion is then fragmented, and a specific product ion (e.g., m/z 240.4 or 110.2) is monitored in the third quadrupole. researchgate.netnih.govnih.govnih.gov The ability to quantify the stable isotope-labeled internal standard alongside the analyte is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. au.dk

Multiple Reaction Monitoring (MRM) Methods for Selective Detection

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantification. researchgate.netnih.govnih.gov By monitoring specific precursor-to-product ion transitions, MRM allows for the confident detection and quantification of an analyte even at very low concentrations in a complex matrix. ojp.gov

For the analysis of Milnacipran and its deuterated internal standard, specific MRM transitions are established. The transition for the non-deuterated Milnacipran is typically m/z 247.2 → 230.3. researchgate.netnih.govnih.gov For its deuterated analogue, Milnacipran-d10, the corresponding transition is m/z 257.2 → 240.4. researchgate.netnih.govnih.gov Similarly, a specific transition for Milnacipran-d5 would be determined during method development. This specificity ensures that the detected signal corresponds unequivocally to the compound of interest, free from interferences. researchgate.net

Table 1: MRM Transitions for Milnacipran and Deuterated Analogues
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Milnacipran247.2230.3 researchgate.netnih.govnih.gov
Milnacipran-d10257.2240.4 researchgate.netnih.govnih.gov
Milnacipran-d10257.2110.2 nih.gov

Method Validation Parameters for Milnacipran-d5 Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for the intended application. nih.gov While validation parameters are formally reported for the target analyte (Milnacipran), the performance of the deuterated internal standard, Milnacipran-d5, is integral to these results.

Linearity and Calibration Curve Development

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov For Milnacipran, assays have been validated over a linear concentration range of 1.00 to 400.00 ng/mL. researchgate.netnih.govnih.gov The consistent response of Milnacipran-d5 across this range is critical for achieving a high correlation coefficient (r²), which is typically required to be ≥0.9850 or greater. researchgate.netnih.govnih.gov The accuracy of the back-calculated concentrations of the calibration standards should generally be within ±15% of their nominal values, except for the lower limit of quantification (LLOQ), where ±20% is acceptable. nih.gov

Table 2: Linearity and Calibration Parameters for Milnacipran Assay using a Deuterated Internal Standard
ParameterValueReference
Concentration Range1.00–400.00 ng/mL researchgate.netnih.govnih.gov
Correlation Coefficient (r²)≥0.9850 researchgate.netnih.govnih.gov
Accuracy of Standards93.52% to 104.77% nih.gov

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value. au.dk These are assessed at multiple quality control (QC) concentrations, including low, medium, and high levels. nih.gov

Intra-day precision and accuracy are evaluated by analyzing multiple replicates of QC samples within the same day. wisdomlib.org

Inter-day precision and accuracy are assessed by analyzing the QC samples on different days to determine the method's reproducibility over time. wisdomlib.org

For a validated Milnacipran assay using a deuterated internal standard, the intra-day precision (expressed as relative standard deviation or RSD) has been reported to be within 5.40–10.85%, with accuracy ranging from 97.00% to 104.20%. researchgate.netnih.govnih.gov The inter-day precision was found to be within 4.40–8.29%, with accuracy between 101.64% and 106.23%. researchgate.netnih.govnih.gov These results, which fall well within the accepted regulatory limits (typically ±15% for precision and accuracy, and ±20% at the LLOQ), demonstrate the robustness and reliability of the method, a feat highly dependent on the performance of the deuterated internal standard. au.dk

Table 3: Precision and Accuracy Data for Milnacipran Bioanalytical Method
ParameterMetric (% RSD for Precision, % for Accuracy)Reference
Intra-day Precision5.40 – 10.85 researchgate.netnih.govnih.gov
Inter-day Precision4.40 – 8.29 researchgate.netnih.govnih.gov
Intra-day Accuracy97.00 – 104.20 researchgate.netnih.govnih.gov
Inter-day Accuracy101.64 – 106.23 researchgate.netnih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the context of bioanalysis, achieving low LOD and LOQ values is crucial for accurately determining drug concentrations in biological matrices, especially during pharmacokinetic studies where concentrations can be very low.

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of Milnacipran in biological samples, often employing a deuterated version of the analyte, such as Milnacipran-d10, as an internal standard. researchgate.netnih.goviosrjournals.org These methods demonstrate high sensitivity. For instance, a validated LC-MS/MS method for quantifying Milnacipran in human plasma established a lower limit of quantification (LLOQ) of 2 ng/ml, with a linear range extending up to 500 ng/ml. iosrjournals.org Another study in rat plasma achieved an LLOQ of 1.00 ng/mL. researchgate.netnih.gov Similarly, a method developed for mouse plasma and brain samples determined the LLOQ to be 7.81 ng/mL and 7.81 ng/g, respectively. nih.gov

The sensitivity of these methods is typically established by determining the signal-to-noise ratio, with an accepted ratio of 10:1 for the LOQ. scirp.org The precision, and accuracy at the LOQ must also fall within acceptable limits, commonly ±20%. nih.gov

Table 1: Limits of Quantification (LOQ) for Milnacipran using Deuterated Internal Standards

MatrixAnalytical MethodInternal StandardLimit of Quantification (LOQ)Linear RangeReference
Human PlasmaLC-MS/MSMilnacipran-d102 ng/mL2 - 500 ng/mL iosrjournals.org
Rat PlasmaLC-MS/MSMilnacipran-d101.00 ng/mL1.00 - 400.00 ng/mL researchgate.netnih.gov
Mouse PlasmaLC-MS/MSMilnacipran-d107.81 ng/mL7.81 - 1000 ng/mL nih.gov
Mouse BrainLC-MS/MSMilnacipran-d107.81 ng/g7.81 - 1000 ng/g nih.gov

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to measure the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. oup.com Selectivity refers to the ability to distinguish the analyte from other substances in the sample. In the analysis of drugs in complex biological matrices like plasma and urine, high selectivity is paramount.

The use of Milnacipran-d5 ((1S-cis) hydrochloride) as an internal standard significantly contributes to the selectivity of LC-MS/MS methods. Since the deuterated standard has a higher mass than the unlabeled analyte, it can be distinguished by the mass spectrometer, despite having nearly identical chromatographic retention times and extraction recovery. caymanchem.com

LC-MS/MS methods achieve high selectivity through the use of Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In this technique, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. For Milnacipran, the protonated molecule [M+H]+ is often used as the precursor ion. The transition from the precursor ion to a specific product ion is highly characteristic of the analyte, minimizing interference from other compounds in the matrix. researchgate.netnih.gov

For example, one method used the transition of m/z 247.2 → 230.3 for Milnacipran and m/z 257.2 → 240.4 for its internal standard, Milnacipran-d10. researchgate.netnih.gov The specificity of such methods is typically confirmed by analyzing multiple batches of blank matrix (e.g., six different lots of rat plasma) to ensure no endogenous interferences are present at the retention time of the analyte and the internal standard. researchgate.netnih.gov Furthermore, methods must demonstrate selectivity against known metabolites, such as N-desethyl milnacipran and milnacipran carbamoyl (B1232498) O-glucuronide, which are found in human urine and plasma. nih.gov

Table 2: Chromatographic and MS Conditions for Selective Analysis

ParameterCondition 1Condition 2Reference
ColumnZorbax SB-CN (4.6 mm×75 mm, 3.5 µm)Acquity UPLC BEH Phenyl (100 mm, 2.1 mm, 1.7 µm) researchgate.netnih.govoup.com
Mobile PhaseIsocratic: 10 mM ammonium acetate (pH 4.0) and methanol (25:75 v/v)Gradient: Buffer and acetonitrile (B52724) researchgate.netnih.govoup.com
DetectionMS/MS (MRM mode)UPLC-UV researchgate.netnih.govoup.com
MRM Transition (Analyte)m/z 247.2 → 230.3N/A researchgate.netnih.gov
MRM Transition (IS)m/z 257.2 → 240.4 (Milnacipran-d10)N/A researchgate.netnih.gov

Stability and Degradation Studies of Milnacipran D5 1s Cis Hydrochloride

Chemical Stability Investigations under Stress Conditions

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of active pharmaceutical ingredients. researchgate.net Such studies on Milnacipran (B1663801) have been conducted under the stress conditions prescribed by the International Conference on Harmonisation (ICH) guidelines. researchgate.netscirp.org

Milnacipran has demonstrated susceptibility to degradation under hydrolytic conditions, with the extent of degradation varying with pH and temperature.

Acid Hydrolysis : When subjected to 1N hydrochloric acid (HCl) at 70°C for 5 hours, Milnacipran showed significant degradation, with a reported degradation of approximately 15%. scirp.org Another study using 0.1N HCl at 80°C for 30 minutes also confirmed its susceptibility to acidic conditions. psu.edu

Base Hydrolysis : The compound is particularly sensitive to basic conditions. Treatment with 0.1N sodium hydroxide (B78521) (NaOH) at 70°C for 5 hours resulted in a prominent degradation of about 25%. scirp.org Shorter exposure of 30 minutes at 80°C in 0.1N NaOH also led to degradation. psu.edu

Neutral Hydrolysis : Significant degradation was also noted under neutral stress hydrolysis conditions. researchgate.netscirp.org One common degradation product, labeled as DP-3, was found in both base and neutral degradation studies. scirp.org

Table 1: Summary of Hydrolytic Degradation Studies on Milnacipran

Oxidative stress testing revealed the compound's vulnerability to oxidation. When exposed to 5% hydrogen peroxide (H₂O₂) at 70°C, Milnacipran underwent significant degradation. scirp.org The extent of degradation was reported to be around 10% to 14% after 15 hours. scirp.org A common degradation product, DP-2, was observed in all stress conditions, including oxidative degradation. scirp.org

In contrast to its susceptibility to hydrolysis and oxidation, Milnacipran has been found to be stable under photolytic stress. scirp.orgpsu.edu When exposed to light as per ICH Q1B guidelines, no significant degradation was observed. scirp.org This suggests that light is not a critical factor in the degradation of the compound.

Milnacipran is also considered stable under thermal stress conditions. scirp.org Studies involving exposure to heat at 60°C did not result in notable degradation. scirp.org However, one study indicated that while resistant, it showed more degradation under thermal conditions compared to other stresses, with extra peaks appearing in the chromatogram. psu.edu

Table 2: Summary of Oxidative, Photolytic, and Thermal Degradation

Impurity Profiling and Identification in Milnacipran-d5 Synthesis and Degradation

The identification and characterization of impurities are crucial for ensuring the purity and safety of pharmaceutical compounds. Impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance (degradation products).

During the process development of Milnacipran, several potential process-related impurities have been detected and characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The development of analytical methods capable of separating Milnacipran from these impurities is a key aspect of quality control. researchgate.netscirp.org

Four notable process-related impurities that have been identified and synthesized are:

N-(((1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl)methyl)-N-methyl phthalamide researchgate.net

2-(((1R,2S)-2-(diethylcarbamoyl)-2-phenyl cyclopropyl)-methylcarbamoyl)benzoic acid researchgate.net

N,N-bis(((1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl)methyl)phthalamide researchgate.net

((1R,2S)-2-(diethylcarbamoyl)-2-phenyl. researchgate.net

These impurities arise from various steps in the synthetic route, such as the incomplete reaction or side reactions of intermediates. researchgate.net For instance, some impurities can form from the starting materials or reagents used in the synthesis. researchgate.net

Table 3: List of Compound Names

Degradation Products and By-products

Forced degradation studies on Milnacipran hydrochloride have been performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonization (ICH) guidelines. scirp.orgresearchgate.netoup.com These studies induce the formation of several degradation products (DPs) and allow for the identification of process-related impurities.

Significant degradation of Milnacipran has been observed under acid, base, and oxidative stress conditions. scirp.orgresearchgate.net For instance, treatment with 1N HCl at 70°C for 5 hours resulted in approximately 15% degradation. scirp.org Similarly, exposure to basic (0.1N NaOH) and oxidative (3.0% - 5% H₂O₂) conditions led to the formation of notable degradants. scirp.orgoup.com The drug, however, shows relative stability under thermal (heat at 60-105°C) and photolytic stress. scirp.orgoup.compsu.edu

Multiple impurities, some arising from the manufacturing process and others from degradation, have been identified. In some studies, up to twelve potential impurities have been considered to establish the stability-indicating nature of the analytical methods. oup.com One specific impurity, identified as 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, was detected in both the active pharmaceutical ingredient (API) and the final formulation, and its formation is postulated to occur via water hydrolysis during manufacturing. tandfonline.comtandfonline.com

The table below summarizes the conditions under which major degradation products of Milnacipran have been observed.

Stress ConditionDetailsObserved Degradation ProductsReference
Acid Hydrolysis 1N HCl, 70°C, 5hDP-1, DP-2 scirp.org
Base Hydrolysis 0.1N NaOH, 60°CDP-1, DP-2, DP-3 scirp.orgoup.com
Oxidative 5% H₂O₂, ambientDP-2 scirp.org
Neutral Hydrolysis Water, 60°CDP-3 scirp.orgoup.com

DP-1, DP-2, and DP-3 are designations used in the cited study for different degradation products identified by their retention times in chromatography.

Characterization of N-Desethyl Milnacipran-d5 and Other Metabolites/Impurities

The characterization of metabolites and impurities is fundamental for understanding the drug's disposition and for ensuring the quality and safety of the API.

N-Desethyl Milnacipran-d5 is a key stable isotope-labeled analog of a primary metabolite of Milnacipran. It is chemically identified as (1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide, with the CAS Number 1217609-30-7. clearsynth.comlgcstandards.com This deuterated compound is not typically a degradant but is synthesized for use as an internal standard in analytical and pharmacokinetic research. veeprho.com Its availability as a characterized reference material is crucial for the accurate quantification of Milnacipran and its metabolites in biological samples through techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comveeprho.com

Other known impurities related to Milnacipran have been identified and characterized through various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. tandfonline.comresearchgate.net These impurities can be related to the synthesis process or arise from degradation.

The table below lists some of the known process-related impurities and metabolites of Milnacipran.

Compound NameChemical NameCAS NumberMolecular FormulaReference
N-Desethyl Milnacipran-d5 (1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide1217609-30-7C₁₃H₁₄D₅N₂O clearsynth.com
N-Desethyl Milnacipran Hydrochloride (1R,2S)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide hydrochloride105310-07-4C₁₃H₁₉ClN₂O lgcstandards.compharmaffiliates.com
Impurity 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one96847-53-9C₁₁H₁₀O₂ tandfonline.compharmaffiliates.com
Impurity (1R,2S)-2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamideNAC₁₅H₂₀ClNO pharmaffiliates.com
Impurity (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide172016-06-7C₁₅H₂₁NO₂ pharmaffiliates.com

Development of Stability-Indicating Analytical Methods for Milnacipran-d5

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. The development of such methods for Milnacipran-d5 relies heavily on the methods established for the non-deuterated form. Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated for this purpose. scirp.orgresearchgate.netoup.com

These methods demonstrate specificity, precision, and accuracy in separating Milnacipran from its various related substances. jocpr.comnih.gov The chromatographic separation is typically achieved on a C18 or a phenyl stationary phase column. scirp.orgresearchgate.netoup.com The mobile phase often consists of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), delivered through a gradient or isocratic elution. scirp.orgpsu.edutandfonline.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 210 nm or 220 nm. researchgate.netoup.comtandfonline.com

The validation of these methods is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ). oup.comiosrjournals.org The ability of these methods to separate the parent drug from peaks generated during forced degradation studies confirms their stability-indicating power. scirp.orgoup.com Given that Milnacipran-d5 is used as an internal standard for LC-MS quantification of Milnacipran, these chromatographic methods are directly applicable and form the basis for its analysis, ensuring reliable and accurate measurements in research and quality control settings. caymanchem.com

The following table outlines the key parameters of a typical stability-indicating UPLC method developed for Milnacipran.

ParameterDetailsReference
Technique Ultra-High-Performance Liquid Chromatography (UPLC) researchgate.netoup.com
Column Acquity UPLC BEH Phenyl (100 mm, 2.1 mm, 1.7 µm) or C18 researchgate.netoup.comnih.gov
Mobile Phase A: Phosphate buffer with hexane (B92381) sulfonate sodium salt (pH 2.5) B: Acetonitrile researchgate.net
Elution Gradient researchgate.netoup.com
Flow Rate 0.2 - 0.5 mL/min researchgate.netnih.gov
Detection PDA at 210 nm or 220 nm researchgate.netoup.com
Resolution >2.0 between Milnacipran and all impurities/degradants researchgate.netoup.com

Preclinical Pharmacokinetic and Metabolic Research Applications of Milnacipran D5 1s Cis Hydrochloride

Application as an Internal Standard in Preclinical Pharmacokinetic Studies

In the quantitative bioanalysis of drugs, an internal standard (IS) is crucial for ensuring accuracy and precision by correcting for variability during sample processing and analysis. nih.gov A stable isotope-labeled (SIL) drug analog is considered the gold standard for use as an IS in liquid chromatography-mass spectrometry (LC-MS/MS) methods because it shares nearly identical physicochemical properties with the analyte, causing it to co-elute and experience similar matrix effects and ionization suppression or enhancement. nih.govveeprho.com

Milnacipran-d5, along with other deuterated versions like Milnacipran-d10, is specifically utilized for this purpose in pharmacokinetic research. veeprho.comnih.govresearchgate.net Its molecular weight is shifted relative to the non-deuterated milnacipran (B1663801), allowing the mass spectrometer to distinguish between the analyte and the standard, yet its chemical behavior during extraction and chromatography is virtually identical. nih.govresearchgate.net This ensures reliable and accurate quantification of milnacipran in various biological matrices, such as plasma and brain tissue, which is fundamental for pharmacokinetic studies. veeprho.comnih.govbohrium.com

Table 1: Role of Milnacipran-d5 as an Internal Standard

Feature Description Reference
Application Internal Standard (IS) in bioanalytical methods. veeprho.com
Primary Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net
Purpose To improve accuracy and precision by correcting for procedural variability. nih.gov
Advantage As a stable isotope-labeled analog, it mimics the analyte's behavior during sample preparation and analysis, leading to reliable quantification. nih.govveeprho.com

In vitro Metabolic Fate Studies of Milnacipran and Deuterated Analogs

Identification of Metabolic Pathways (e.g., Glucuronidation, N-Dealkylation)

In vitro studies are essential for elucidating the metabolic pathways of a drug. For milnacipran, metabolism is considered limited, with a significant portion of the drug being excreted unchanged. researchgate.netnih.gov The primary metabolic transformation it undergoes is conjugation, specifically direct carbamoyl (B1232498) O-glucuronidation. nih.govnih.gov This Phase II metabolic process accounts for a substantial portion of the metabolized drug. nih.govnih.gov Following a dose of [¹⁴C]milnacipran to human subjects, approximately 19% of the dose was recovered in urine as the milnacipran carbamoyl O-glucuronide metabolite. nih.gov

A secondary, oxidative pathway is N-dealkylation, which results in the formation of the N-desethyl milnacipran metabolite. nih.gov This Phase I reaction accounts for a smaller fraction of metabolism, with about 8% of a dose being excreted in urine as this metabolite. nih.govnih.gov The parent drug, milnacipran, is the principal active pharmacological compound. nih.gov

Table 2: Primary Metabolic Pathways of Milnacipran

Pathway Type Primary Metabolite Percentage of Excreted Dose (in Humans) Reference
Glucuronidation Phase II (Conjugation) Milnacipran carbamoyl O-glucuronide ~19-30% researchgate.netnih.govnih.gov
N-Dealkylation Phase I (Oxidative) N-desethyl milnacipran ~8% nih.govnih.gov
Unchanged N/A Milnacipran ~50-55% researchgate.netnih.govnih.gov

Impact of Deuterium (B1214612) Substitution on Metabolic Rate and Pathways

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction rate. nih.gov

This principle is a key driver in the development of "deuterated drugs," which can offer improved pharmacokinetic profiles, such as a longer half-life and reduced formation of certain metabolites. nih.govresearchgate.net For a compound like milnacipran, where metabolism occurs in part via oxidative pathways (N-dealkylation), deuteration at the sites of metabolism could potentially slow this process. nih.govnih.gov This may lead to higher systemic exposure of the parent drug or a shift in metabolic ratios (metabolic switching), potentially redirecting metabolism more heavily toward the glucuronidation pathway. nih.gov While the theoretical basis is well-established, specific in vitro or in vivo studies quantifying the precise impact of d5-substitution on the metabolic rate and pathways of milnacipran are not detailed in the available literature.

Cytochrome P450 (CYP) Enzyme Interaction Studies (in vitro inhibition/induction)

Understanding a drug's potential to inhibit or induce cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. In vitro studies using human liver microsomes and hepatocytes have shown that milnacipran has a very low potential for clinically significant CYP-mediated interactions. nih.govnih.govnih.gov

Milnacipran did not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6 at concentrations up to 100 µM. nih.gov It showed weak, substrate-dependent inhibition of CYP3A4/5, with an IC50 of approximately 30 µM for midazolam 1'-hydroxylation but around 100 µM for testosterone (B1683101) 6β-hydroxylation. nih.gov Furthermore, milnacipran demonstrated no significant time-dependent inhibition of P450 activity. nih.gov

In terms of induction, milnacipran had a minimal effect on the activity of CYP1A2, 2C8, 2C9, or 2C19 in cultured human hepatocytes. nih.gov At the highest tested concentration (30 µM), which is more than ten times the typical plasma Cmax, it produced only minor increases in CYP2B6 and CYP3A4/5 activity. nih.gov This limited interaction with the CYP450 system is a distinct advantage, reducing the risk of pharmacokinetic drug interactions when co-administered with other medications. researchgate.netnih.gov

Table 3: Summary of In Vitro CYP450 Enzyme Interactions for Milnacipran

CYP Isozyme Inhibition Finding Induction Finding Reference
CYP1A2 No significant inhibition (IC50 > 100 µM) Minimal effect nih.govnih.gov
CYP2B6 No significant inhibition (IC50 > 100 µM) 2.6-fold increase at 30 µM nih.gov
CYP2C8 No significant inhibition (IC50 > 100 µM) Minimal effect nih.gov
CYP2C9 No significant inhibition (IC50 > 100 µM) Minimal effect nih.gov
CYP2C19 No significant inhibition (IC50 > 100 µM) Minimal effect nih.govnih.gov
CYP2D6 No significant inhibition (IC50 > 100 µM) Not specified nih.govnih.gov
CYP3A4/5 Weak inhibition (IC50 ≈ 30-100 µM) 2.2-fold increase at 30 µM nih.govnih.gov

Preclinical Pharmacokinetic Research in Animal Models (e.g., Rodents)

Animal models, particularly rodents, are fundamental in preclinical research to understand the basic pharmacokinetic profile of a drug. nih.gov Studies in mice and rats have been conducted to characterize the absorption, distribution, and elimination of milnacipran. nih.govresearchgate.net

Absorption and Distribution Studies

Research in rodent models shows that milnacipran is rapidly absorbed and distributed. A study in mice comparing intravenous (IV) and intraperitoneal (IP) administration found that the maximum plasma concentration (Cmax) after IP injection was reached at just 5 minutes. nih.govbohrium.com Regardless of the administration route (IV or IP), the peak concentration in the brain occurred at 60 minutes, indicating efficient passage across the blood-brain barrier. nih.govbohrium.com The bioavailability after IP administration in mice was very high at 92.5%. nih.govbohrium.com

Studies in rats also demonstrate rapid absorption. Following intranasal administration, milnacipran was absorbed quickly, with a Tmax (time to maximum concentration) of only 22.5 minutes, which was faster than after intraduodenal administration (Tmax of 60 minutes). researchgate.net These animal studies provide valuable data on the drug's ability to enter systemic circulation and reach its target organ, the brain. nih.govnih.gov

Table 4: Selected Preclinical Pharmacokinetic Parameters of Milnacipran in Rodents

Species Administration Route Dose Matrix Tmax Cmax Reference
Mouse Intraperitoneal (IP) 30 mg/kg Plasma 5 min - nih.govbohrium.com
Mouse Intraperitoneal (IP) 30 mg/kg Brain 60 min - nih.govbohrium.com
Mouse Intravenous (IV) 30 mg/kg Brain 60 min - nih.govbohrium.com
Rat Intraduodenal (i.d.) 20 mg/kg Plasma 60 min 3074.8 ng/mL researchgate.net
Rat Intranasal (i.n.) 20 mg/kg Plasma 22.5 min 5131.6 ng/mL researchgate.net

Compound Reference Table

Excretion Pathways and Elimination Kinetics

The elimination of milnacipran is primarily a renal process. nih.gov Following oral administration, the majority of the dose is excreted in the urine. nih.gov Studies in humans using radiolabeled [¹⁴C]-milnacipran have shown that approximately 93% of the total radioactivity is recovered in the urine. nih.gov

A significant portion of the administered dose is excreted as the unchanged parent drug. nih.govnih.gov Approximately 50% to 60% of a dose is found in the urine as unaltered milnacipran. nih.gov The primary metabolic pathways for the portion of milnacipran that does undergo biotransformation are glucuronidation and, to a lesser extent, N-dealkylation. nih.govpharmgkb.org The main metabolite, a glucuronide conjugate, accounts for about 20% of the excreted drug. nih.gov Another minor metabolite, N-desethyl milnacipran, is formed via cytochrome P450 enzymes (primarily CYP3A4) and constitutes roughly 8% of the agent's metabolism. nih.gov These metabolites are also eliminated through renal excretion. nih.gov

Table 1: Urinary Excretion Profile of Milnacipran and its Metabolites

CompoundPercentage of Excreted Dose
Unchanged Milnacipran~50-60%
Glucuronide Conjugates~20%
N-desethyl milnacipran~8%

Note: Data is for non-deuterated milnacipran.

Half-Life and Clearance Determinations

The pharmacokinetic profile of milnacipran is characterized by a relatively short elimination half-life and efficient clearance. nih.govnih.gov In human subjects, the elimination half-life of milnacipran is typically in the range of 6 to 8 hours. nih.govnih.gov This allows for steady-state plasma concentrations to be achieved within approximately 36 to 48 hours of consistent administration. nih.govnih.gov

The clearance of milnacipran is rapid, with total plasma clearance being approximately 40 L/h. As the drug is primarily cleared by the kidneys, renal function can influence its elimination kinetics. The volume of distribution is extensive, indicating wide distribution throughout the body. nih.gov

Table 2: Key Pharmacokinetic Parameters of Milnacipran in Humans

ParameterValue
Elimination Half-Life (t½)6-10 hours
Time to Reach Steady-State36-48 hours
Bioavailability>85%
Volume of Distribution (Vd)~5.3 L/kg

Note: Data is for non-deuterated milnacipran. nih.gov

Bioanalytical Method Application for In Vivo Preclinical Samples

In preclinical pharmacokinetic studies, accurate quantification of the analyte in biological matrices is crucial. For the analysis of milnacipran in in vivo samples, such as rat plasma, highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed. nih.gov These methods often employ a deuterated internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

One such validated method utilizes Milnacipran-d10 as the internal standard. nih.gov The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 or similar column and detection by mass spectrometry. The use of a deuterated internal standard like Milnacipran-d10, which has nearly identical chemical and physical properties to the analyte but a different mass, is a gold standard in bioanalysis. It co-elutes with the analyte, compensating for any matrix effects or extraction inconsistencies. While Milnacipran-d5 ((1S-cis) hydrochloride) is the subject of this article, Milnacipran-d10 serves as a pertinent example of how deuterated analogs are critical tools in preclinical research.

Table 3: Example of a Bioanalytical Method for Milnacipran in Rat Plasma

ParameterDetails
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardMilnacipran-d10
Sample PreparationProtein Precipitation
Lower Limit of QuantificationTypically in the low ng/mL range

Note: This is an example based on published methods for non-deuterated milnacipran using a deuterated internal standard. nih.gov

Investigating Deuterium Kinetic Isotope Effects (KIE) on Metabolism and Disposition

The substitution of hydrogen with its heavier, stable isotope deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reactions where C-H bond cleavage is the rate-determining step. wikipedia.org In drug metabolism, this can translate to a reduced rate of biotransformation for a deuterated drug compared to its non-deuterated counterpart.

For a compound like milnacipran, the potential for a KIE would primarily relate to its metabolic pathways that involve the cleavage of a C-H bond. As previously mentioned, milnacipran is metabolized via glucuronidation and N-dealkylation. nih.gov

Glucuronidation: This is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The reaction involves the transfer of a glucuronic acid moiety to the drug. While this process does not typically involve the direct cleavage of a C-H bond at a site of deuteration like the phenyl ring in Milnacipran-d5, secondary KIEs could potentially influence the reaction rate, although these effects are generally small. wikipedia.org

N-dealkylation: This is a phase I metabolic reaction, primarily mediated by CYP3A4 for milnacipran, which involves the removal of an ethyl group. nih.gov This process proceeds through the oxidation of a C-H bond on the carbon adjacent to the nitrogen atom. If deuterium were strategically placed at this position, a primary KIE would be expected, potentially slowing down this metabolic pathway. However, in Milnacipran-d5 ((1S-cis) hydrochloride), the deuteration is on the phenyl ring, a site not directly involved in N-dealkylation. Therefore, a significant primary KIE on this pathway is not anticipated. However, deuteration at a distant site could potentially lead to metabolic switching, where the enzyme favors an alternative metabolic pathway if the primary one is sterically or electronically hindered, although this is less common.

The investigation of the KIE for Milnacipran-d5 ((1S-cis) hydrochloride) would be a valuable research endeavor to determine if its deuteration pattern leads to a more favorable pharmacokinetic profile, potentially by reducing the rate of metabolism and thereby increasing its half-life and exposure. Such studies would require comparative in vitro metabolism assays and in vivo pharmacokinetic studies between the deuterated and non-deuterated compounds.

Pharmacodynamic Research Mechanisms of Milnacipran D5 1s Cis Hydrochloride in Vitro/preclinical Focus

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition Research

The primary mechanism of milnacipran (B1663801) involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. nih.govnih.gov This dual action has been consistently demonstrated in both in vitro and in vivo preclinical models. nih.govnih.gov Unlike many other antidepressants, it has a negligible effect on dopamine (B1211576) reuptake. nih.govnih.govabcam.com

In vitro studies using human cell lines overexpressing monoamine transporters have quantified the potency of milnacipran. nih.gov Research indicates that milnacipran inhibits the norepinephrine transporter (NET) with greater potency than the serotonin transporter (SERT). nih.govresearchgate.net One study reported that milnacipran's potency for inhibiting norepinephrine reuptake was approximately three times greater than for serotonin reuptake. nih.gov

In assays using human transporters expressed in HEK cells, the inhibition constant (Ki) for [³H]-norepinephrine uptake was 68 nM, while the Ki for [³H]-serotonin uptake was 151 nM. nih.gov Other studies have reported IC50 values of 100 nM for norepinephrine (NA) reuptake and 203 nM for serotonin (5-HT) reuptake. abcam.com Across these studies, milnacipran shows a profound lack of affinity for the dopamine transporter (DAT), with a reported IC50 value greater than 100,000 nM. abcam.com Despite some qualitative descriptions suggesting nearly equipotent inhibition, the quantitative in vitro data points to a modest preference for NET over SERT. nih.govnih.govresearchgate.net

Table 1: In Vitro Potency of Milnacipran on Monoamine Transporters

Transporter Parameter Value (nM) Source(s)
Norepinephrine Transporter (NET) IC50 100 abcam.com
Norepinephrine Transporter (NET) Ki 68 nih.gov
Serotonin Transporter (SERT) IC50 203 abcam.com
Serotonin Transporter (SERT) Ki 151 nih.gov

Preclinical in vivo studies corroborate the in vitro findings. nih.gov Intracerebral microdialysis experiments in rodents have demonstrated that acute administration of milnacipran leads to a significant and lasting increase in the extracellular concentrations of both norepinephrine and serotonin in key brain regions. nih.govnih.govnih.gov These effects have been specifically observed in the hypothalamus and the prefrontal cortex. nih.gov

Receptor Binding Profile Investigations (in vitro, excluding clinical relevance)

A distinguishing feature of milnacipran's pharmacodynamic profile is its high selectivity for monoamine transporters. nih.gov Extensive in vitro receptor binding assays have shown that it lacks significant affinity for a wide range of other neurotransmitter receptors and ion channels. nih.govnih.gov

While milnacipran is highly selective, some in vitro research has noted interactions with other receptors, but only at concentrations that are not clinically relevant. openaccessjournals.com Studies have shown that milnacipran can influence 5-HT3, N-methyl-D-aspartate (NMDA), and acetylcholine (B1216132) receptors, but only at very high concentrations that are substantially greater than the plasma levels achieved with standard therapeutic use. openaccessjournals.com

Unlike tricyclic antidepressants (TCAs), milnacipran is notably devoid of any meaningful affinity for postsynaptic adrenergic (alpha), muscarinic (cholinergic), histaminergic, or dopamine receptors. nih.govnih.govresearchgate.netnih.gov This lack of interaction at these receptor sites is a key aspect of its preclinical profile. nih.govnih.gov Furthermore, studies confirm it has no significant activity at opiate receptors or other known ion channels. nih.govnih.gov This clean receptor binding profile predicts a lower burden of side effects commonly associated with TCAs, such as those related to anticholinergic or antihistaminergic activity. nih.govnih.gov

Table 2: Summary of Milnacipran's In Vitro Receptor Binding Profile

Receptor Class Affinity Source(s)
Adrenergic Receptors None / Not Clinically Relevant nih.govnih.govresearchgate.netnih.gov
Muscarinic Receptors None / Not Clinically Relevant nih.govnih.govresearchgate.netnih.gov
Histamine Receptors None / Not Clinically Relevant nih.govnih.govresearchgate.netnih.gov
Dopamine Receptors None / Not Clinically Relevant nih.govnih.gov
Opiate Receptors None / Not Clinically Relevant nih.gov

Enzyme Interaction Studies beyond CYP450 (e.g., BACE-1 inhibition for Levomilnacipran)

Beyond its primary effects on neurotransmitter reuptake, research has explored other potential molecular targets for milnacipran's active enantiomer, levomilnacipran (B1675123). One area of investigation involves its interaction with beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov

A molecular docking study investigated the interaction between levomilnacipran and BACE-1. nih.gov The results suggested that levomilnacipran could act as a dual inhibitor of both SERT and BACE-1. nih.gov The study calculated a free energy of binding (ΔG) of -8.25 kcal/mol for the levomilnacipran-BACE1 interaction, compared to -7.47 kcal/mol for the levomilnacipran-SERT interaction. nih.gov The analysis indicated that levomilnacipran interacts with the catalytically crucial aspartic acid residues D32 and D228 within the active site of BACE-1. nih.govresearchgate.net These residues are directly involved in the cleavage of amyloid precursor protein, a key step in the formation of amyloid-β plaques. nih.gov This preclinical finding suggests a potential, though not yet clinically proven, secondary mechanism of action for the active enantiomer of milnacipran. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Milnacipran-d5 ((1S-cis) hydrochloride)
Milnacipran
Levomilnacipran
Serotonin (5-HT)
Norepinephrine (NE / NA)
Dopamine (DA)
Acetylcholine
N-methyl-D-aspartate (NMDA)

Broader Research Implications of Deuterated Compounds, with Milnacipran D5 As a Case Study

Deuterium (B1214612) Labeling in Drug Discovery and Development Research

Deuterium labeling, the strategic replacement of hydrogen (¹H) atoms with their stable, non-radioactive isotope deuterium (²H or D), is a significant tool in medicinal chemistry and pharmaceutical research. nih.govmusechem.com Although the substitution involves a subtle addition of a single neutron, this modification can substantially alter a molecule's properties. nih.govresearchgate.net The foundational principle behind this is the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than the equivalent carbon-hydrogen (C-H) bond. researchgate.net This seemingly minor change can lead to profound improvements in a drug candidate's pharmacokinetic profile and metabolic stability. nih.govresearchgate.net

Initially, deuterium was primarily used in tracer studies to track a molecule's metabolic fate within an organism. nih.govnih.gov However, its application has evolved, with a major focus now on incorporating deuterium directly into active pharmaceutical ingredients (APIs) to enhance their therapeutic properties. researchgate.netnih.gov This strategy, sometimes called "deuterium switching," can yield benefits such as improved safety, better tolerability, and enhanced efficacy. researchgate.net Deuterated compounds are often explored to optimize existing drugs or to develop novel chemical entities with more desirable characteristics from the outset. nih.govresearchgate.net Most deuterated compounds that have been studied retain the full biochemical potency and selectivity of their hydrogen-based counterparts. researchgate.net

Milnacipran-d5 ((1S-cis) hydrochloride) serves as a key example of a deuterated compound's role in research. While it is primarily utilized as an internal standard in bioanalytical studies due to its stable isotope label, its existence illustrates the principles of deuteration that are applied more broadly to modify drug metabolism and pharmacokinetics.

Strategies for Optimizing Pharmacokinetic Properties through Deuteration

A primary strategy in drug development is to use deuteration to improve a drug's pharmacokinetic (PK) profile. nih.gov The key PK parameters that can be positively affected include a drug's half-life (t½), the total drug exposure over time (Area Under the Curve or AUC), and the maximum plasma concentration (Cmax). nih.govmusechem.com By replacing hydrogen with deuterium at specific, metabolically vulnerable sites (often called "soft spots") on a drug molecule, the rate of metabolic breakdown can be slowed. nih.gov

This effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP450) enzymes, which are often involved in reactions that require C-H bond cleavage. researchgate.net Slowing this metabolic process can lead to:

Increased Systemic Exposure: A reduced rate of clearance means the drug remains in the body for a longer period at therapeutic concentrations, often resulting in a higher AUC. juniperpublishers.com

Prolonged Half-Life: A longer half-life can translate to less frequent dosing, which may improve patient adherence to a treatment regimen. researchgate.netjuniperpublishers.com

Reduced Metabolite-Driven Variability: By stabilizing a drug against rapid metabolism, deuteration can lead to more predictable plasma concentrations among different individuals. juniperpublishers.com

However, a potential complication of this strategy is "metabolic switching" or "metabolic shunting." nih.govmusechem.com If one metabolic pathway is slowed by deuteration, the drug's metabolism may be diverted to other, previously minor pathways. nih.govjuniperpublishers.com This could potentially lead to the formation of different metabolites, an outcome that must be carefully evaluated during development. musechem.com

Table 1: Potential Pharmacokinetic Improvements via Deuteration

Pharmacokinetic Parameter Effect of Deuteration at Metabolic "Soft Spots" Potential Clinical Research Benefit
Half-life (t½) Increased Less frequent dosing, improved patient compliance. researchgate.netjuniperpublishers.com
Area Under the Curve (AUC) Increased Greater total drug exposure, potentially allowing for lower doses. nih.govmusechem.com
Maximum Concentration (Cmax) May be increased Enhanced therapeutic effect. nih.gov

| Systemic Clearance (CL) | Decreased | Drug remains in circulation longer. juniperpublishers.com |

Potential for Reduced Metabolite Formation in Research Models

Deuteration can be strategically employed to decrease the formation of specific metabolites in research models. nih.gov This is particularly valuable when a metabolite is associated with undesirable effects or toxicity, or when it is pharmacologically inactive, representing a wasteful elimination pathway for the parent drug. juniperpublishers.comresearchgate.net

By placing deuterium at the site of a metabolic reaction, the rate of that specific transformation is reduced due to the kinetic isotope effect. juniperpublishers.comresearchgate.net This can lead to a "metabolic shunt," where the parent drug is preserved, or its metabolism is redirected towards more benign pathways. juniperpublishers.com For instance, if a drug is metabolized into both a desired active metabolite and an undesired toxic one, deuteration at the site leading to the toxic metabolite could selectively reduce its formation. researchgate.net

Research has shown that this approach can be highly effective. For example, in studies with deuterated versions of tricyclic antidepressants, deuteration of methyl groups at metabolically active sites led to improved efficacy in behavioral paradigms, which was linked to an improved pharmacokinetic profile. researchgate.net Similarly, studies with deuterated enzalutamide (B1683756) demonstrated that replacing hydrogen with deuterium retarded the major metabolic pathway, leading to increased exposure of the parent drug in rats. nih.gov This principle underscores the potential of deuteration to create safer and more effective drug candidates by controlling their metabolic fate. nih.govjuniperpublishers.com

Role of Stable Isotopes in Quantitative Bioanalysis for Drug Research

In drug research and development, the accurate quantification of a drug and its metabolites in biological fluids (e.g., plasma, urine) is critical for understanding its absorption, distribution, metabolism, and excretion (ADME). diagnosticsworldnews.comchemicalsknowledgehub.com Stable isotope-labeled compounds, such as Milnacipran-d5, are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govijpsjournal.com

An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, processing, and ionization, but is distinguishable by the mass spectrometer. ijpsjournal.com A stable isotope-labeled internal standard (SIL-IS) is nearly identical to the analyte except for its mass. nih.gov This ensures that any sample loss or variability during the analytical process affects both the analyte and the internal standard equally, allowing for highly accurate and precise quantification. nih.gov

The use of a SIL-IS like Milnacipran-d5 for the analysis of milnacipran (B1663801) offers several advantages:

High Specificity: It minimizes the risk of interference from other compounds in the biological matrix. nih.gov

Improved Precision and Accuracy: It corrects for variations in sample preparation and instrument response. nih.govijpsjournal.com

Reliable Quantification: The ratio of the response of the analyte to the known concentration of the SIL-IS allows for the calculation of the absolute amount of the analyte in the sample. nih.gov

The use of stable isotopes is innocuous and safe, making this technique well-suited for metabolism studies in humans. diagnosticsworldnews.comresearchgate.net This methodology is fundamental to generating the reliable pharmacokinetic data needed to support drug discovery and clinical trial programs. ijpsjournal.com

Table 2: Characteristics of an Ideal Internal Standard for Quantitative Bioanalysis

Characteristic How Milnacipran-d5 (as a SIL-IS) Fulfills the Role
Physicochemical Similarity As a deuterated analog, it has nearly identical chemical and physical properties to milnacipran, ensuring similar behavior during extraction and chromatography. nih.gov
Mass Distinguishability The five deuterium atoms give it a higher mass than unlabeled milnacipran, allowing a mass spectrometer to detect them as distinct entities. musechem.com
Co-elution It elutes at the same retention time as the analyte in a chromatographic system. ijpsjournal.com

| Lack of Interference | It is not naturally present in biological samples and does not interfere with the measurement of the endogenous analyte. nih.gov |

Methodological Advancements in Isotope-Labeled Compound Analysis

The analysis of isotope-labeled compounds has been revolutionized by advancements in mass spectrometry (MS). nih.govcore.ac.uk Modern high-throughput bioanalytical platforms, especially those coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), provide the sensitivity and specificity required for complex biological samples. diagnosticsworldnews.comnih.gov

Key methodological advancements include:

Tandem Mass Spectrometry (MS/MS): This technique allows for highly specific detection. In a typical quantitative workflow using an instrument like a triple quadrupole (TQ) mass spectrometer, the first quadrupole selects the precursor ion (the mass of the labeled or unlabeled drug), the second acts as a collision cell to fragment the ion, and the third selects a specific product ion for detection. nih.gov This monitoring of a specific precursor-to-product ion transition is extremely reproducible and specific, filtering out background noise. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers can measure mass with extremely high accuracy. chemicalsknowledgehub.com This allows for the confident identification of metabolites and the precise determination of isotopic enrichment in a labeled compound, even when multiple isotopes are present. chemicalsknowledgehub.com

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS): While traditionally used in other fields, this technique has improved the speed of isotope ratio analysis and is being adapted for various applications. mdpi.com

Advanced Software Solutions: The interpretation of data from stable isotope-labeling studies has been greatly enhanced by specialized software. nih.gov These tools help automate the identification of labeled compounds, calculate isotopic enrichment, and trace metabolic pathways, which is crucial for metabolomics and fluxomics studies. nih.gov

These advanced methods enable researchers to not only quantify drugs with high confidence using SIL-IS like Milnacipran-d5 but also to trace metabolic pathways, identify unknown metabolites, and gain a deeper, system-wide understanding of a drug's behavior in a biological system. nih.govnih.gov

Table of Compounds

Compound Name
Milnacipran-d5 ((1S-cis) hydrochloride)
Milnacipran
Deuterium
Enzalutamide
Deuterated enzalutamide (d3-ENT)

Future Directions in Milnacipran D5 1s Cis Hydrochloride Research

Development of Novel Analytical Techniques for Deuterated Analogs

The use of deuterated compounds like Milnacipran-d10 is already established in bioanalytical methods, primarily as internal standards for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of the parent drug. researchgate.net However, future research will necessitate the development of more sophisticated analytical techniques to fully leverage the potential of Milnacipran-d5 as a research tool. The goal is to move beyond simple quantification to detailed characterization of the isotopic analog and its unique metabolic fate.

Key areas for development include:

High-Resolution Mass Spectrometry (HRMS): While traditional tandem mass spectrometry is effective for quantification, HRMS offers superior mass accuracy and resolution. This would enable researchers to more easily distinguish between Milnacipran-d5 and its non-deuterated counterpart, as well as their respective metabolites, even when they co-elute chromatographically. This is crucial for precise metabolite identification in complex biological matrices.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium (B1214612) atoms within a molecule. simsonpharma.com Future applications could involve using advanced NMR techniques to confirm the stability of the deuterium labels on Milnacipran-d5 under various physiological conditions and to structurally characterize novel metabolites without the need for synthetic standards.

Supercritical Fluid Chromatography (SFC): SFC coupled with mass spectrometry presents an alternative to traditional liquid chromatography, offering different selectivity and faster analysis times. Developing SFC-MS methods for Milnacipran-d5 could provide enhanced separation of stereoisomers and metabolites, offering a more comprehensive analytical profile.

Analytical TechniqueCurrent ApplicationFuture Research FocusAnticipated Advantage
LC-MS/MSQuantification using deuterated internal standards. researchgate.netDevelopment of methods with lower limits of quantification (LLOQ) for trace metabolite detection.Increased sensitivity for low-abundance metabolites.
High-Resolution Mass Spectrometry (HRMS)Limited application in routine analysis.Accurate mass measurements for unambiguous identification of deuterated metabolites.Higher confidence in metabolite structural elucidation.
NMR SpectroscopyStructural confirmation of synthetic standards. simsonpharma.comIn-situ stability testing of deuterium labels and structural analysis of metabolites in biological samples.Confirmation of isotopic position and stability.

Elucidation of Further Metabolic Pathways and Metabolite Profiling using Milnacipran-d5

Deuterium labeling is an invaluable tool for tracking the metabolic pathways of drugs. simsonpharma.com By replacing hydrogen with deuterium at specific sites, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to probe the mechanisms of drug metabolism in detail. researchgate.net

Future research using Milnacipran-d5 will focus on:

Identifying Primary Sites of Metabolism: By comparing the metabolite profile of milnacipran (B1663801) with that of Milnacipran-d5, researchers can identify which metabolic pathways are slowed. A significant reduction in the formation of a particular metabolite from Milnacipran-d5 would strongly indicate that the deuterated site is a primary location for metabolic attack.

Discovering Novel or Minor Metabolic Pathways: Slowing down the primary metabolic pathways can "shunt" the drug into alternative, minor pathways. This allows for the detection and characterization of previously unidentified metabolites that are normally present at concentrations too low to be observed.

Toxicometabolomics: The application of metabolomics can reveal changes in endogenous metabolites in response to drug administration. nih.gov Using Milnacipran-d5 can help differentiate between metabolic changes caused by the parent drug and those potentially caused by specific metabolites, providing a clearer picture of toxicity-related pathways.

Research GoalMethodologyRationaleExpected Outcome
Pinpoint key metabolic "soft spots"Comparative metabolic profiling of milnacipran vs. Milnacipran-d5 in vitro (e.g., liver microsomes).Utilize the kinetic isotope effect to identify pathways slowed by deuteration. researchgate.netA map of the primary sites of enzymatic attack on the milnacipran molecule.
Uncover hidden metabolitesHigh-sensitivity analysis of samples after Milnacipran-d5 administration.Slowing major metabolic routes may increase flux through minor pathways.Identification and structural elucidation of novel metabolites.
Assess metabolite contribution to pharmacologyIsolate and test the biological activity of metabolites unique to or enhanced by the deuterated pathway.To understand if metabolites contribute to the drug's overall therapeutic effect or side effects.A more complete understanding of the molecule's structure-activity relationship.

Advanced Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Deuterated Probes

Pharmacokinetic/pharmacodynamic (PK/PD) models are essential tools in drug development that link a drug's concentration in the body to its therapeutic effect. nih.govaltasciences.com These models help in predicting optimal dosing regimens and understanding variability in patient response. Deuterated probes like Milnacipran-d5 can significantly enhance the precision and predictive power of these models.

Future directions in this area include:

Linking Metabolism to Pharmacodynamic Response: Advanced PK/PD models can be developed to explore how alterations in metabolism, induced by deuteration, affect the pharmacodynamic endpoints of milnacipran (e.g., inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters). This can provide crucial insights into whether the rate of metabolism influences the intensity or duration of the drug's effect.

Simulating Clinical Scenarios: Once validated, these advanced models can be used to simulate various clinical scenarios, such as predicting the impact of genetic polymorphisms in metabolic enzymes on drug exposure and response, thereby paving the way for personalized medicine strategies. altasciences.com

Modeling ObjectiveRole of Milnacipran-d5Key Parameters to ModelPotential Impact
Refine Clearance MechanismsActs as a probe to isolate and quantify a specific metabolic pathway.Clearance rate (CL), Volume of distribution (Vd), half-life (t1/2) for both deuterated and non-deuterated forms.Improved prediction of drug exposure in diverse patient populations.
Integrate PK with PDAllows correlation of altered PK (due to KIE) with changes in therapeutic effect.Effect concentration (EC50), Maximum effect (Emax), transporter occupancy.Better understanding of the concentration-effect relationship.
Predict Human PharmacokineticsData from preclinical models using Milnacipran-d5 can be used to refine allometric scaling.Interspecies scaling factors, metabolic turnover rates.More accurate prediction of the starting dose for first-in-human clinical trials. altasciences.com

Applications in Investigating Drug-Drug Interactions at a Mechanistic Level using Deuterated Compounds

Drug-drug interactions (DDIs) are a major concern in clinical practice and can lead to adverse events or therapeutic failure. Many DDIs occur when two or more drugs compete for the same metabolic enzymes, typically the cytochrome P450 (CYP) family. Deuterated compounds offer a unique approach to dissecting the mechanisms of these interactions. nih.govuniupo.it While milnacipran is noted for having a low potential for pharmacokinetic DDIs, using Milnacipran-d5 can serve as a model to probe these interactions at a deeper, mechanistic level. nih.gov

Future research applications include:

Identifying Specific Enzymes in DDIs: Researchers can incubate Milnacipran-d5 with human liver microsomes and specific CYP enzyme inhibitors. By observing how the metabolism of the deuterated analog is affected, they can pinpoint which enzymes are responsible for the metabolic pathway that is sensitive to the KIE.

Quantifying Competitive Inhibition: By co-administering a potential interacting drug with both milnacipran and Milnacipran-d5 (in separate experiments), scientists can determine if the interacting drug has a differential effect on the metabolism of the deuterated versus the non-deuterated compound. This can reveal whether the interaction is specific to a single metabolic pathway.

Probing Enzyme Induction and Inhibition: Milnacipran-d5 can be used as a sensitive probe substrate to study the time-dependent inhibition or induction of specific metabolic enzymes by other compounds, providing a clearer understanding of complex DDI profiles.

DDI InvestigationExperimental Approach using Milnacipran-d5Mechanistic Question Answered
Enzyme MappingIncubate Milnacipran-d5 with a panel of recombinant human CYP enzymes.Which specific CYP enzyme is responsible for the metabolism at the deuterated site?
Competitive InhibitionCompare the inhibition constant (Ki) of a known inhibitor on the metabolism of milnacipran vs. Milnacipran-d5.Is the drug interaction specific to one metabolic pathway over others?
PhenotypingUse Milnacipran-d5 as a probe substrate in individuals with known genetic variants of metabolic enzymes.How does a specific genetic polymorphism affect a particular metabolic route?

Q & A

Q. How can researchers reconcile conflicting data on the oxidative degradation products of Milnacipran-d5 ((1S-cis) hydrochloride)?

  • Methodological Answer : Perform accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-HRMS to identify species like N-oxide derivatives or cyclopropane ring-opened fragments. Cross-reference with USP impurity standards (e.g., Compound A/B/C) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.